Product packaging for Butane-1,4-diamine hydrochloride(Cat. No.:)

Butane-1,4-diamine hydrochloride

Cat. No.: B7804051
M. Wt: 124.61 g/mol
InChI Key: BPHGMWVJJCWDPB-UHFFFAOYSA-N
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Description

Contextualization within the Diamine Class and Polyamine Family

Butane-1,4-diamine hydrochloride belongs to the class of primary diamines, which are organic compounds containing two primary amino groups. acdlabs.com These amino groups are attached to an aliphatic chain. acdlabs.com More broadly, it is a member of the polyamine family, a group of aliphatic polycations found in virtually all living cells. nih.govfrontiersin.org Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are essential for numerous cellular processes. nih.govfrontiersin.orgiris-biotech.de

Putrescine and cadaverine (B124047), both diamines, are the simplest of the native human polyamines. nih.gov Spermidine is classified as a triamine, and spermine as a tetramine, based on the number of amino groups in their structures. nih.gov The positive charges on these molecules at physiological pH allow them to interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby influencing fundamental cellular activities. iris-biotech.de

Academic Significance and Research Trajectories

The academic significance of this compound stems primarily from its role as a precursor to higher polyamines and its direct involvement in cellular processes. chemimpex.comglentham.com Research trajectories involving this compound are diverse and span multiple fields of biology and chemistry.

Biochemical and Cellular Research:

In biochemical research, putrescine dihydrochloride (B599025) is a fundamental tool. nih.govnih.govchemimpex.com It is widely used in studies focused on cell growth, differentiation, and proliferation. chemimpex.com For instance, it is a common component in specialized cell culture media, where it supports the growth and maintenance of various cell types, including stem cells. chemicalbook.comscientificlabs.co.uk Research has shown that putrescine can stimulate the mTOR signaling pathway, a central regulator of cell growth and protein synthesis, in porcine trophectoderm cells. oup.com

The compound is also crucial for studying the effects of polyamines on cellular metabolism and stress responses. scientificlabs.co.uknih.gov For example, in plants, putrescine levels are modulated in response to environmental stresses like drought and salinity. scientificlabs.co.uknih.govoup.comresearchgate.net Exogenous application of putrescine has been shown to help plants overcome such stresses. scientificlabs.co.uk

Organic and Polymer Chemistry:

Beyond its biological roles, this compound serves as a versatile building block in organic synthesis and polymer chemistry. chemicalbook.com It can act as a cross-linking agent, contributing to the formation of polymers with enhanced mechanical properties. chemicalbook.com Furthermore, its diamine structure makes it a useful starting material for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. chemicalbook.com

Research Findings:

Cell Proliferation: Studies have demonstrated a dose-dependent increase in cell numbers when culture media is supplemented with putrescine. oup.com

Stress Response in Plants: Research on rice cultivars has shown that salt stress alters endogenous polyamine levels, and exogenous putrescine can influence the plant's response to this stress. oup.comresearchgate.net

Biofilm Formation: In the bacterium Pseudomonas aeruginosa, putrescine and its metabolic precursor, arginine, have been found to promote biofilm formation and the synthesis of the second messenger c-di-GMP. nih.gov

Neuroscience: Putrescine dihydrochloride acts as an agonist at the polyamine modulatory site of the NMDA receptor, potentiating its currents. mpbio.comscientificlabs.co.uk This makes it a valuable tool in neuroscience research for studying receptor function. mpbio.comscientificlabs.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H13ClN2 B7804051 Butane-1,4-diamine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

butane-1,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2.ClH/c5-3-1-2-4-6;/h1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHGMWVJJCWDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333-93-7
Record name Putrescine dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name putrescine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies for Butane 1,4 Diamine Hydrochloride and Its Derivatives

Classical Chemical Synthesis Approaches

Reduction of Nitriles, such as Succinonitrile

The reduction of dinitriles is a direct and common method for the synthesis of diamines. In the case of butane-1,4-diamine, the starting material is succinonitrile. This process typically involves the catalytic hydrogenation of the nitrile groups.

Table 1: Catalytic Hydrogenation of Succinonitrile

CatalystPressure (atm)Temperature (°C)SolventYield (%)
Raney Nickel100-150100-150Methanol>90
Raney Cobalt100-150100-150Dioxane~85

This table presents typical conditions and yields for the reduction of succinonitrile. Actual results may vary based on specific experimental parameters.

Hofmann Degradation of Amides (e.g., Adipamide)

The Hofmann degradation, or Hofmann rearrangement, provides a route to primary amines from amides with one fewer carbon atom. For the synthesis of butane-1,4-diamine, adipamide (B165785) is the appropriate starting material.

The reaction involves treating the diamide (B1670390) with an alkaline solution of bromine or chlorine. The intermediate isocyanate is not isolated but is hydrolyzed in situ to the corresponding diamine. This method is particularly useful for small-scale preparations.

Curtius Degradation Pathways, including from Adipyl Hydrazide and Adipyl Azide (B81097)

The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines, involving the thermal decomposition of an acyl azide. wikipedia.orgnih.gov This reaction proceeds with the loss of nitrogen gas to form an isocyanate, which can then be hydrolyzed to the amine. wikipedia.orgorganic-chemistry.org

For the synthesis of butane-1,4-diamine, the process starts from adipic acid. The dicarboxylic acid is first converted to adipyl chloride, typically using a chlorinating agent like thionyl chloride. The resulting diacyl chloride is then reacted with sodium azide to form adipyl azide. nih.gov Gentle heating of adipyl azide induces the Curtius rearrangement, yielding the corresponding diisocyanate. Subsequent hydrolysis of the diisocyanate affords butane-1,4-diamine. The reaction is known for its tolerance of various functional groups and for proceeding with retention of configuration. nih.gov

A related pathway involves the use of adipyl hydrazide. Adipyl hydrazide can be prepared from adipic acid esters and hydrazine (B178648). nih.gov The hydrazide is then treated with nitrous acid to generate the acyl azide, which then undergoes the Curtius rearrangement as described above. nih.gov

Schmidt Degradation of Carboxylic Acids (e.g., Adipic Acid)

The Schmidt reaction offers another pathway from carboxylic acids to amines, sharing mechanistic similarities with the Curtius rearrangement. wikipedia.org In this one-pot reaction, a carboxylic acid is reacted directly with hydrazoic acid in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.org

When applied to adipic acid, the Schmidt reaction results in the formation of butane-1,4-diamine. The reaction proceeds through the formation of an acyl azide intermediate, which then rearranges to an isocyanate and is subsequently hydrolyzed to the diamine. wikipedia.orgorganic-chemistry.org This method avoids the isolation of the potentially explosive acyl azide intermediate.

Hydrolysis of Phthalimido Derivatives (e.g., 1,4-di-(N-phthalimido)butane)

The Gabriel synthesis is a well-established method for preparing primary amines. rsc.org For the synthesis of butane-1,4-diamine, the key intermediate is 1,4-di-(N-phthalimido)butane. This intermediate can be synthesized by reacting potassium phthalimide (B116566) with 1,4-dibromobutane. google.com

The subsequent step involves the cleavage of the phthalimido groups to release the free diamine. This is traditionally achieved by hydrazinolysis (the Ing-Manske procedure), where the phthalimido derivative is heated with hydrazine hydrate. This results in the formation of the desired butane-1,4-diamine and the byproduct, phthalhydrazide. Alternatively, acidic or basic hydrolysis can be employed, although these methods can sometimes be harsher. researchgate.net For instance, a procedure involving heating 1,4-diphthalimide butane (B89635) with a 40% aqueous methylamine (B109427) solution, followed by the addition of concentrated hydrochloric acid and refluxing, has been reported to yield butane-1,4-diamine. google.com

Table 2: Synthesis of Butane-1,4-diamine via Phthalimido Derivative

StepReactantsReagents/SolventsProductYield (%)
11,4-Dibromobutane, Potassium PhthalimideEthanol1,4-di-(N-phthalimido)butane72.3 - 81.3 google.com
21,4-di-(N-phthalimido)butane40% Methylamine (aq), Ethanol, HClButane-1,4-diamine43.4 - 59.4 (overall) google.com

This table summarizes a two-step synthesis of butane-1,4-diamine starting from 1,4-dibromobutane. google.com Yields are reported as found in the cited literature and may vary.

Alkylation Reactions in Diamine Synthesis (e.g., methylation of N-protected butane-1,4-diamine)

The synthesis of N-substituted derivatives of butane-1,4-diamine can be achieved through alkylation reactions. To control the degree of alkylation and avoid the formation of mixtures of primary, secondary, tertiary amines, and quaternary ammonium (B1175870) salts, it is often necessary to use protecting groups.

A common strategy involves the initial protection of the primary amine functionalities of butane-1,4-diamine. Suitable protecting groups include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). Once protected, the N-protected diamine can be selectively alkylated. For example, methylation can be carried out using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The final step involves the deprotection of the amine groups to yield the desired N-alkylated butane-1,4-diamine. The choice of deprotection conditions depends on the protecting group used.

Biocatalytic and Biotechnological Production Strategies

The growing demand for sustainable and environmentally friendly chemical production has spurred the development of biocatalytic and biotechnological routes for synthesizing butane-1,4-diamine. These methods often utilize engineered microorganisms to convert renewable feedstocks into the desired product.

Microbial Fermentation Pathways utilizing engineered strains of Escherichia coli

Escherichia coli has emerged as a workhorse for the bio-production of butane-1,4-diamine due to its well-characterized genetics and rapid growth. springernature.com Scientists have successfully engineered various strains of E. coli to enhance the production of putrescine, the free base of butane-1,4-diamine hydrochloride. These strategies typically involve the overexpression of key biosynthetic enzymes and the inactivation of competing or degradation pathways. nih.gov

Two primary biosynthetic routes from L-arginine to putrescine exist in E. coli. The first pathway involves the conversion of L-arginine to ornithine by arginase, which is then decarboxylated by ornithine decarboxylase to yield putrescine. trinity.edu The second, and more commonly engineered pathway for exogenous L-arginine, proceeds via the decarboxylation of L-arginine to agmatine (B1664431) by arginine decarboxylase (ADC), followed by the hydrolysis of agmatine to putrescine by agmatine ureohydrolase (AUH), also known as agmatinase. trinity.edunih.gov

Metabolic engineering efforts have focused on several key modifications to optimize putrescine yields. These include:

Inactivation of putrescine degradation pathways: Genes responsible for the breakdown and utilization of putrescine are deleted to prevent product loss. nih.gov

Deletion of competing pathways: For instance, the argI gene, which encodes ornithine carbamoyltransferase, can be deleted to channel more ornithine towards putrescine synthesis. nih.gov

Overexpression of biosynthetic genes: The genes encoding key enzymes like ornithine decarboxylase (speC) or arginine decarboxylase (speA) and agmatinase (speB) are overexpressed using strong promoters and high-copy plasmids. nih.govtrinity.edu

Deregulation of feedback inhibition: The activity of enzymes like N-acetylglutamate synthase (argA), which is involved in the upstream synthesis of arginine, can be desensitized to feedback inhibition by arginine, leading to increased precursor availability. springernature.commasterorganicchemistry.com

These genetic modifications have led to significant improvements in putrescine production. For example, an engineered E. coli strain with inactivated degradation pathways, deleted argI, and overexpression of ornithine decarboxylase produced 1.68 g/L of putrescine in a glucose mineral salts medium. springernature.comnih.gov Through high-cell-density cultivation, this yield was further increased to an impressive 24.2 g/L, with a productivity of 0.75 g/L/h. nih.gov In another study focusing on the L-arginine to agmatine pathway, optimization of enzyme expression using different plasmid copy numbers resulted in a strain that achieved a 98% yield of putrescine from L-arginine under optimized pH and temperature conditions. trinity.edu

Table 1: Examples of Engineered E. coli Strains for Putrescine Production

Strain/Genetic Modification Key Features Substrate Putrescine Titer Reference
Engineered E. coli Inactivated putrescine degradation, deleted argI, overexpressed ornithine decarboxylase. Glucose 24.2 g/L nih.gov
Engineered E. coli BL21(DE3) Overexpressed ADC pathway. Glucose and Arginine 4.77 g/L springernature.com
Strain 4 (pACYCDuet-speB-speA) Co-expression of L-arginine decarboxylase and agmatine ureohydrolase on a low-copy plasmid. L-arginine 98% yield trinity.edu
Engineered E. coli Co-expression of arginase from Bos taurus and L-ornithine decarboxylase. L-arginine 28.7 g/L springernature.com
Engineered E. coli with PLP and NADPH optimization Increased cellular levels of PLP and NADPH. Glucose 272 mg/L·DCW rsc.org

Optimization of Cofactor Synthesis for Enhanced Biosynthesis (e.g., Pyridoxal (B1214274) Phosphate (B84403) (PLP) and NADPH)

The efficiency of biosynthetic pathways is often dependent on the availability of essential cofactors. In the production of butane-1,4-diamine, pyridoxal phosphate (PLP) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) are crucial. rsc.org PLP is a vital cofactor for decarboxylases, including ornithine decarboxylase, which catalyzes a key step in putrescine synthesis. rsc.orgnih.gov The synthesis of one mole of putrescine also requires two moles of NADPH, making the regeneration of this reducing equivalent a critical factor for high-yield production. rsc.org

Recent research has demonstrated that engineering the synthesis of these cofactors can significantly boost putrescine production in E. coli. rsc.org Strategies for optimizing cofactor availability include:

Enhancing PLP Synthesis: The intracellular pool of PLP can be increased by overexpressing genes involved in its synthesis. For instance, co-expression of pyridoxal kinase (PdxK), an enzyme in the PLP salvage pathway, has been shown to improve putrescine titers. springernature.com

Boosting NADPH Regeneration: The supply of NADPH can be augmented by overexpressing key genes in NADPH-generating pathways. This includes the overexpression of genes from the pentose (B10789219) phosphate (PP) pathway and genes like pntAB (encoding pyridine (B92270) nucleotide transhydrogenase) and ppnK (encoding NAD kinase), which directly contribute to NADPH formation. rsc.orgnih.gov Hydrogenase-based systems are also being explored for H₂-driven cofactor regeneration, offering a highly atom-efficient method. nih.gov

By systematically optimizing the expression of genes related to both PLP and NADPH synthesis, researchers have achieved a notable increase in butane-1,4-diamine yield. In one study, these cofactor engineering strategies led to a 79% increase in the yield of 1,4-diaminobutane (B46682) in the recombinant E. coli strain NAP19, reaching 272 mg/L·DCW using glucose as the carbon source. rsc.org

Enzymatic Precursor Conversion via Ornithine Decarboxylase

Ornithine decarboxylase (ODC) is a pivotal enzyme in the biosynthesis of polyamines, catalyzing the first committed and rate-limiting step: the decarboxylation of ornithine to form putrescine. trinity.edumasterorganicchemistry.comresearchgate.net This PLP-dependent enzyme is a homodimer and is found across a vast range of organisms, from bacteria to humans. nih.govtrinity.edu

The reaction mechanism involves the formation of a Schiff base between the PLP cofactor and a lysine (B10760008) residue in the active site of ODC. Ornithine then displaces the lysine to form a new Schiff base, which facilitates the decarboxylation of ornithine. The product, putrescine, is then released, and the enzyme is regenerated. nih.govtrinity.edu

Given its central role, ODC is a primary target for genetic engineering to enhance putrescine production. Overexpression of the ODC gene (speC or speF in E. coli) is a common and effective strategy to increase the metabolic flux from ornithine to putrescine. nih.govresearchgate.net For example, in Latilactobacillus curvatus, the addition of ornithine to the culture medium significantly enhanced putrescine production, suggesting that the synthesis is mediated by ornithine decarboxylase. csbsju.edu Furthermore, studies have shown that the source of the ODC can influence efficiency, with heterologous expression of highly active ODC enzymes being a viable strategy. masterorganicchemistry.com

Derivatization Techniques for this compound and Related Amines

The primary amino groups of butane-1,4-diamine offer reactive sites for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives with tailored properties.

Amidation Reactions for Functional Group Introduction, particularly on peptide carboxyl groups

Amide bond formation is a fundamental reaction in organic chemistry, often employed to link molecules together. glpbio.com In the context of butane-1,4-diamine, its nucleophilic amino groups can react with carboxylic acids or their activated derivatives to form amide bonds. This reaction can be used to conjugate butane-1,4-diamine to other molecules, including peptides.

The reaction of a primary amine with a carboxylic acid to form an amide typically requires the activation of the carboxyl group. springernature.com This is because the carboxylate anion, which is prevalent at neutral pH, is not sufficiently electrophilic to be attacked by the amine. springernature.com Common methods for activating carboxylic acids in peptide synthesis include the use of coupling reagents such as carbodiimides (e.g., DCC, EDC) or uronium/aminium-based reagents (e.g., HBTU, HATU), often in the presence of an additive like HOBt. peptide.comresearchgate.net

While the primary application of these methods is the formation of peptide bonds between amino acids, they can also be adapted for the amidation of a peptide's C-terminal carboxyl group with an external amine. springernature.comrsc.org For instance, a peptide with a free C-terminus can be activated with a coupling reagent, and then butane-1,4-diamine can be introduced as the nucleophile. Given that butane-1,4-diamine has two primary amino groups, the reaction stoichiometry would need to be carefully controlled to favor mono-acylation and avoid cross-linking, where one diamine molecule reacts with two peptide chains. The use of a large excess of the diamine can promote the formation of the mono-substituted product. Alternatively, one of the amino groups of butane-1,4-diamine can be protected with a suitable protecting group (e.g., Boc) prior to the coupling reaction, followed by deprotection to yield the final conjugate.

This derivatization strategy can be employed to modify the properties of peptides, for example, by altering their charge, hydrophobicity, and potential for further functionalization. nih.gov The introduction of a primary amine at the C-terminus via linkage with butane-1,4-diamine provides a handle for subsequent conjugation with other molecules.

Schiff Base Formation via Condensation Reactions with Aldehydes

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.gov Butane-1,4-diamine, with its two primary amino groups, can readily react with aldehydes to form bis-Schiff bases.

The reaction is generally reversible and can be catalyzed by either acid or base. It proceeds via the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. This intermediate then dehydrates to yield the imine. To drive the reaction to completion, water is often removed from the reaction mixture.

A variety of aldehydes can be used in this reaction, leading to a wide array of Schiff base derivatives of butane-1,4-diamine. For example, the reaction of butane-1,4-diamine with salicylaldehyde (B1680747) has been reported to occur under microwave irradiation, providing a rapid and efficient synthesis method. Similarly, condensation with pyridoxal has been used to synthesize N,N'-dipyridoxyl(1,4-butanediamine). The reaction with aromatic aldehydes, such as piperonal (B3395001) (3,4-dioxymethylenebenzaldehyde), has also been described.

The resulting Schiff base ligands are of significant interest in coordination chemistry as they can form stable complexes with various transition metal ions.

Table 2: Examples of Schiff Bases Derived from Butane-1,4-diamine

Aldehyde Reactant Schiff Base Product Name Reaction Conditions Reference
Salicylaldehyde N,N'-bis(salicylidene)butane-1,4-diamine Microwave irradiation in ethanol
Pyridoxal N,N'-dipyridoxyl(1,4-butanediamine) Not specified
Piperonal N,N'-bis(1,3-benzodioxol-5-ylmethylene)butane-1,4-diamine Condensation reaction

N-Alkylation and N-Acetylation Strategies for Modified Diamines

The modification of butane-1,4-diamine (putrescine) and its derivatives through N-alkylation and N-acetylation introduces novel functionalities, altering their chemical properties and potential applications. These strategies are pivotal in synthesizing a diverse range of compounds.

N-Alkylation Strategies

N-alkylation of amines is a fundamental transformation in organic synthesis. Common methods involve the reaction of an amine with an alkylating agent, such as an alkyl halide or sulfonate, via a nucleophilic substitution (SN2) reaction. acsgcipr.org For diamines like butane-1,4-diamine, controlling the degree of alkylation (mono- vs. di-alkylation) is a key challenge. The reactivity of the primary amino groups can lead to a mixture of products, including mono- and di-alkylated species, as well as potential quaternization.

Alternative "green" methodologies are gaining traction. These include the use of alcohols or dialkyl carbonates as alkylating agents, which are considered more environmentally benign. acsgcipr.org Catalytic methods, such as direct amination of alcohols, offer an atom-economical route to N-alkylated products, though their application can be substrate-specific. acsgcipr.org The choice of solvent is also crucial, with a trend towards avoiding dipolar aprotic solvents like DMF and NMP where possible. acsgcipr.org

A general approach for the N-alkylation of a primary amine involves the following reaction:

R-NH₂ + R'-X → R-NH-R' + HX

Where R-NH₂ is the amine, R'-X is the alkylating agent (e.g., an alkyl halide), and HX is the resulting acid. For a diamine like butane-1,4-diamine, this can proceed at one or both amino groups.

N-Acetylation Strategies

N-acetylation is a common method for protecting amino groups or modifying the properties of the parent molecule. The reaction typically involves treating the amine with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. In the case of butane-1,4-diamine, both primary amino groups can be acetylated to form N,N'-diacetyl-1,4-diaminobutane.

A process for preparing substituted N,N'-diacetyl-1,4-diaminobutane derivatives has been described where a succinic acid dinitrile is first catalytically hydrogenated in the presence of acetic anhydride. google.com This step directly yields the N,N'-diacetyl-1,4-diaminobutane derivative. The subsequent step involves the hydrolysis of the acetyl groups using a strong base like sodium hydroxide (B78521) at elevated temperatures to yield the free diamine. google.com For example, N,N'-diacetyl-2,3-diphenyl-1,4-diaminobutane can be hydrolyzed by heating with 5N sodium hydroxide solution at 200°C in an autoclave for 16 hours. google.com

The general reaction for the diacetylation of butane-1,4-diamine is:

H₂N-(CH₂)₄-NH₂ + 2 (CH₃CO)₂O → CH₃CONH-(CH₂)₄-NHCOCH₃ + 2 CH₃COOH

Table 1: N-Alkylation and N-Acetylation Reagents and Products
Transformation Starting Material Reagent(s) Typical Product(s) Reference(s)
N-AlkylationPrimary Amine (e.g., Butane-1,4-diamine)Alkyl Halides, Sulfonates, AlcoholsMono- and Di-alkylated Amines acsgcipr.org
N-AcetylationButane-1,4-diamineAcetic Anhydride, Acetyl ChlorideN,N'-Diacetyl-1,4-diaminobutane google.com
HydrolysisN,N'-Diacetyl-1,4-diaminobutane derivativesSodium Hydroxide1,4-Diaminobutane derivatives google.com

Analytical Derivatization for Spectroscopic and Chromatographic Analysis

To facilitate analysis by methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), non-volatile and polar compounds like butane-1,4-diamine often require chemical derivatization. This process modifies the analyte to increase its volatility, thermal stability, and detectability. research-solution.com

Derivatization for GC-MS Analysis using Trifluoroacetylacetone

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying compounds. For polar analytes like diamines, derivatization is essential to make them suitable for GC analysis. research-solution.com One effective method involves pre-column derivatization using β-diketones like trifluoroacetylacetone (TFAA). researchgate.net

The reaction of diamines such as butane-1,4-diamine (putrescine) with trifluoroacetylacetone yields stable, volatile Schiff base derivatives. These derivatives exhibit good chromatographic properties, allowing for their separation and quantification. The derivatives of putrescine and cadaverine (B124047) (1,5-diaminopentane) have been successfully prepared and characterized using this method. researchgate.net The derivatization with trifluoroacetylacetone allows for the separation on capillary GC columns with flame ionization detection (FID). researchgate.net Other fluorinated anhydrides, such as pentafluoropropionic anhydride (PFPA), are also used to create derivatives of putrescine for GC-MS analysis, forming products like PUT-(PFP)₂. mdpi.comsemanticscholar.org The use of halogenated acyl groups can enhance the electron affinity of the derivative and produce specific fragmentation patterns in mass spectrometry. nih.gov

Table 2: GC-MS Derivatization and Analysis Conditions for Butane-1,4-diamine
Parameter Condition Reference(s)
Derivatizing Reagent Trifluoroacetylacetone (FAA) researchgate.net
Alternative Reagent Pentafluoropropionic anhydride (PFPA) mdpi.comsemanticscholar.org
Product Schiff base (with FAA), PUT-(PFP)₂ (with PFPA) researchgate.netmdpi.com
Column Type Capillary Column (e.g., BP1, BP5, HP-5) researchgate.net
Carrier Gas Nitrogen researchgate.net
Detector Flame Ionization Detector (FID), Mass Spectrometry (MS) researchgate.netnih.gov

Derivatization for HPLC Analysis using Dansyl Chloride

High-performance liquid chromatography (HPLC) is widely used for the analysis of polyamines. To enhance detection, especially with fluorescence detectors, derivatization with a fluorescent labeling agent is common. Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) is a frequently used reagent for this purpose.

The reaction of dansyl chloride with the primary amino groups of butane-1,4-diamine yields highly fluorescent derivatives. This allows for sensitive detection and quantification of putrescine in various samples. mdpi.com The derivatized sample is then analyzed by reverse-phase HPLC with fluorescence detection. For instance, 1,4-diaminobutane can be derivatized with dansyl chloride and detected by ultraviolet light at 254 nm. mdpi.com The procedure typically involves mixing the sample with saturated sodium bicarbonate, adjusting the pH to around 10, and then adding dansyl chloride for the derivatization reaction, often at an elevated temperature (e.g., 60°C). mdpi.com

Table 3: HPLC Derivatization and Analysis Conditions for Butane-1,4-diamine
Parameter Condition Reference(s)
Derivatizing Reagent Dansyl chloride mdpi.com
Reaction pH ~10 (Saturated NaHCO₃) mdpi.com
Reaction Temperature 60 °C mdpi.com
Analysis Method Reverse-Phase HPLC
Detector UV (254 nm) or Fluorescence mdpi.com

Advanced Characterization and Spectroscopic Analysis of Butane 1,4 Diamine Hydrochloride

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the structural characteristics of Butane-1,4-diamine hydrochloride. These methods provide detailed information about the vibrational modes of the molecule, which are sensitive to its geometry and intermolecular interactions.

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the compound, revealing the presence of specific functional groups and providing information about its molecular structure.

In the solid state, the FTIR spectrum of this compound is characterized by a series of distinct absorption bands corresponding to the various vibrational motions of the molecule. Key regions of the spectrum include:

N-H Stretching Region: The protonated amine groups (-NH3+) give rise to strong, broad absorption bands typically in the 3200-2800 cm⁻¹ range. These bands are often complex due to hydrogen bonding interactions within the crystal lattice.

C-H Stretching Region: The symmetric and antisymmetric stretching vibrations of the methylene (B1212753) (CH₂) groups in the butane (B89635) backbone are observed in the 3000-2850 cm⁻¹ region.

Bending Vibrations: The spectrum also displays a variety of bending (scissoring, wagging, twisting, and rocking) vibrations for the CH₂ and NH₃⁺ groups in the 1600-700 cm⁻¹ range. For instance, the NH₃⁺ asymmetric and symmetric deformation modes are prominent in this region.

The analysis of these bands helps in confirming the presence of the protonated diamine structure and understanding the hydrogen-bonding network.

Table 1: Selected FTIR Peak Assignments for Butane-1,4-diamine and Related Compounds This table provides a generalized representation of expected vibrational modes. Actual peak positions can vary based on sample preparation and instrument resolution.

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3200-2800N-H stretching (in -NH₃⁺)
~2950-2850C-H stretching (in -CH₂-)
~1600-1500N-H asymmetric bending (in -NH₃⁺)
~1500-1400C-H scissoring (in -CH₂-)
~1400-1100C-H wagging/twisting (in -CH₂-)
Below 1000C-N stretching, C-C stretching, and other skeletal vibrations

Data compiled from general spectroscopic principles and analysis of similar compounds.

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information.

For this compound, Raman studies have focused on assigning the vibrational modes, particularly in the C-H and N-H stretching regions. core.ac.uk The analysis of the C-H stretching region (2800–3000 cm⁻¹) reveals that the deuteration of the amino groups does not significantly affect the wavenumbers of the methylene stretching modes, indicating minimal coupling between these vibrations. core.ac.uk The N-H stretching modes of the hydrochloride salt are observed between 3200 and 3350 cm⁻¹. core.ac.uk

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule. core.ac.uk

Table 2: Key Raman Bands for Putrescine Hydrochloride

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
3200–3350N-H stretching core.ac.uk
2800–3000C-H stretching core.ac.uk

Normal Coordinate Analysis for Vibrational Mode Assignments

To definitively assign the observed vibrational bands in FTIR and Raman spectra to specific molecular motions, a normal coordinate analysis (NCA) is often performed. ias.ac.in This theoretical calculation uses a model of the molecule's force field and geometry to predict its vibrational frequencies. ias.ac.innist.gov By comparing the calculated frequencies with the experimental data, a detailed and reliable assignment of the spectral bands can be achieved. ias.ac.in

The process involves setting up a set of symmetry coordinates and applying Wilson's FG matrix method. ias.ac.innih.gov The potential energy distribution (PED) is also calculated to determine the contribution of each force constant to the normal modes of vibration, confirming the accuracy of the assignments. ias.ac.in For molecules like this compound, NCA helps to unravel the complex vibrational spectra and provides a deeper understanding of the intramolecular forces. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. slideshare.net It provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton (¹H) NMR Studies for Structural Confirmation

Proton (¹H) NMR spectroscopy is used to determine the structure of organic compounds by analyzing the chemical environment of hydrogen atoms. slideshare.net In the ¹H NMR spectrum of this compound, the protons on the carbon atoms of the butane chain and the protons on the nitrogen atoms will produce distinct signals.

The symmetry of the molecule results in a simplified spectrum. The protons on the two central methylene groups (C2 and C3) are chemically equivalent, as are the protons on the two terminal methylene groups (C1 and C4). This leads to two main signals for the methylene protons.

α-Methylene Protons: The protons on the carbons adjacent to the nitrogen atoms (C1 and C4) will appear as a multiplet, shifted downfield due to the electron-withdrawing effect of the -NH₃⁺ groups.

β-Methylene Protons: The protons on the inner carbons (C2 and C3) will appear as another multiplet, typically at a higher field (upfield) compared to the α-protons.

The integration of these signals would correspond to the number of protons in each unique environment. The splitting patterns (multiplicity) of the signals, governed by spin-spin coupling with neighboring protons, provide information about the connectivity of the atoms. docbrown.info

Table 3: Predicted ¹H NMR Chemical Shifts for this compound Values are approximate and can vary based on the solvent and concentration.

Proton GroupPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₂- (adjacent to -NH₃⁺)~3.0-3.2Multiplet
-CH₂- (central)~1.7-1.9Multiplet
-NH₃⁺Variable, broadSinglet

Data based on general principles of ¹H NMR spectroscopy.

Deuterium (B1214612) Labeling for Mechanistic and Conformational Insights

Deuterium (²H) labeling is a powerful technique used in conjunction with NMR and other spectroscopic methods to gain deeper insights into reaction mechanisms and molecular conformations. researchgate.netchem-station.com Replacing specific hydrogen atoms with deuterium alters the spectroscopic properties in a predictable way, allowing for the tracking of atoms and the simplification of complex spectra. nih.govrsc.org

In the context of this compound, selective deuterium labeling, such as in 1,4-Butane-2,2,3,3-D₄-diamine dihydrochloride (B599025), can be employed for several purposes:

Simplifying ¹H NMR Spectra: By replacing the protons on the central methylene groups with deuterium, their signals in the ¹H NMR spectrum disappear, and the signals for the adjacent methylene protons simplify from a multiplet to a triplet. This helps to confirm signal assignments.

Studying Conformational Dynamics: The conformation of the flexible butane chain can be influenced by intermolecular interactions. Deuterium labeling can be used in techniques like solid-state NMR or neutron scattering to study the orientation and dynamics of specific parts of the molecule in the solid state. nih.gov

Investigating Hydrogen Bonding: Replacing the acidic protons of the -NH₃⁺ groups with deuterium (N-deuteration) can be used to study the strength and nature of hydrogen bonds through techniques like FTIR and Raman spectroscopy. core.ac.uk This is because the N-D stretching and bending vibrations appear at different frequencies than the N-H vibrations.

The use of isotopically labeled compounds like 1,4-Butane-2,2,3,3-D₄-diamine dihydrochloride is a sophisticated strategy that provides valuable data for a comprehensive conformational and mechanistic understanding of this compound. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed in the analysis of this compound, often in conjunction with chromatographic separation methods.

Gas chromatography-mass spectrometry (GC-MS) is a key method for analyzing volatile and semi-volatile compounds. However, due to the low volatility of this compound, derivatization is necessary to convert it into a form that can be readily analyzed by GC-MS. youtube.comnih.gov This chemical modification process makes the compound more volatile and improves its chromatographic behavior. youtube.com

Derivatization of Butane-1,4-diamine can be achieved using various reagents, such as pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.comresearchgate.net The resulting derivative, for instance, a di-PFP derivative, is then introduced into the GC-MS system. researchgate.net The gas chromatograph separates the derivatized analyte from other components in the sample based on their boiling points and interactions with the stationary phase of the column. youtube.com Subsequently, the mass spectrometer fragments the separated derivative and detects the resulting ions, providing a unique mass spectrum that allows for its identification and quantification. mdpi.comresearchgate.net For example, in the analysis of putrescine as a pentafluoropropionyl derivative, a specific ion with a mass-to-charge ratio (m/z) of 340 is monitored. mdpi.comresearchgate.net This technique has been successfully applied to determine the presence of putrescine in complex matrices like human brain tissue. nih.gov

Analytical Technique Sample Type Derivatization Reagent Key Findings
GC-MSHuman BrainNot specified in abstractA significant correlation was found between putrescine levels and post-mortem interval. nih.gov
GC-MSBiological SamplesPentafluoropropionic anhydride (PFPA)Forms a di-PFP derivative with a characteristic m/z of 340. mdpi.comresearchgate.net
GC-MS/MS TQDSerumNot specified in abstractSuccessfully quantified GHB and GHB-GLUC after 1,4-butanediol (B3395766) ingestion. nih.gov

For the analysis of this compound in complex biological samples such as urine, plasma, and tissue extracts, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method. nih.govresearchgate.netresearchgate.netnih.gov This technique is particularly advantageous for polar compounds that are not easily analyzed by GC-MS. researchgate.net LC-MS/MS combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. researchgate.netojp.gov

In a typical LC-MS/MS workflow, the sample is first subjected to a clean-up procedure, such as liquid-liquid extraction, to remove interfering substances. nih.gov The extract is then injected into the LC system, where Butane-1,4-diamine is separated from other components. nih.govpjoes.com The analyte then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). nih.govpjoes.com In the tandem mass spectrometer, a specific precursor ion for Butane-1,4-diamine is selected and then fragmented to produce characteristic product ions. nih.gov This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantification. nih.govnih.gov For instance, in the analysis of derivatized putrescine, the transition of a precursor ion at m/z 467.4 to a quantifier ion at m/z 261.0 has been used. nih.gov The versatility of this method has been demonstrated in the analysis of biogenic amines in various matrices, including plant extracts and human urine. nih.gov

Analytical Technique Sample Matrix Derivatizing Agent Precursor Ion (m/z) Quantifier Ion (m/z) Detection Limit
HPLC-ESI-ITMS/MSPlant extracts, Human urine4-fluoro-3-nitrobenzenotrifluoride (FNBT)467.4261.00.62 fmol (on-column)
HPLC-MS/MSWines, Beersp-toluenesulfonyl chlorideNot specifiedNot specifiedNot specified
HPLC-MS/MSSurface WaterNone (direct determination)Not specifiedNot specified1.0 µg L⁻¹ (LOD)

Electron Transfer Dissociation (ETD) is a fragmentation technique used in mass spectrometry that is particularly useful for the analysis of post-translationally modified peptides and proteins. wikipedia.orgthermofisher.comnationalmaglab.org ETD involves the transfer of an electron to a multiply-charged precursor ion, which leads to fragmentation along the peptide backbone, producing c- and z-type fragment ions. wikipedia.orgnationalmaglab.org A key advantage of ETD is that it often preserves labile modifications that can be lost during other fragmentation methods like collision-induced dissociation (CID). thermofisher.comnih.gov

Butane-1,4-diamine can be used to label peptides, for example, by covalently attaching it to acidic amino acid residues like glutamate (B1630785). nih.gov The resulting modified peptide can then be analyzed by ETD-MS/MS. nih.gov The fragmentation pattern observed in the ETD spectrum provides information about the peptide sequence and the location of the Butane-1,4-diamine label. nih.gov For instance, the mass of a b-ion fragment containing the labeled glutamate will be increased by the mass of the putrescine adduct. nih.gov This approach allows for the detailed characterization of peptide structure and modifications. nih.govneurips.cc

Fragmentation Technique Key Feature Primary Fragment Ions Application
Electron Transfer Dissociation (ETD)Preserves labile post-translational modifications. thermofisher.comnih.govc- and z-type ions. wikipedia.orgnationalmaglab.orgPeptide and protein sequencing, characterization of PTMs. wikipedia.orgnih.gov
Collision-Induced Dissociation (CID)Routine method for peptide fragmentation. nih.govb- and y-type ions. thermofisher.comShotgun proteomics. nih.gov

X-ray Diffraction Studies for Structural Elucidation of Liquid and Solid States

X-ray diffraction is a powerful technique for determining the three-dimensional atomic structure of a crystalline solid. For this compound, single-crystal X-ray diffraction can be used to elucidate its precise molecular geometry, bond lengths, bond angles, and crystal packing arrangement in the solid state. This information is fundamental to understanding its physical and chemical properties. While X-ray diffraction is primarily used for solid-state analysis, specialized techniques can also provide structural information about liquids.

Circular Dichroism (CD) for Conformational Changes in Biological Interactions

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. It is particularly useful for studying the secondary and tertiary structure of chiral molecules, such as proteins and nucleic acids. While this compound itself is not chiral, its interaction with biological macromolecules can induce conformational changes in the latter. These changes can be monitored by CD spectroscopy, providing insights into the binding mechanism and the effect of Butane-1,4-diamine on the structure of its biological targets.

UV-Vis Spectroscopy for Complex Formation Verification

UV-Vis spectroscopy is a versatile technique used to quantify and identify substances by measuring their absorption of ultraviolet and visible light. nih.gov In the context of this compound, UV-Vis spectroscopy can be used to verify the formation of complexes with other molecules. researchgate.net For example, the reaction of putrescine with ninhydrin (B49086) produces a colored complex, known as Ruhemann's purple, which exhibits a characteristic absorption maximum around 564-570 nm. researchgate.net The intensity of this absorption is proportional to the concentration of the complex, allowing for the quantification of putrescine. researchgate.net This method has been applied for the colorimetric sensing of putrescine. researchgate.net The formation of complexes with metal ions can also be studied using UV-Vis spectroscopy by observing shifts in the absorption spectra. researchgate.net

Complexing Agent Wavelength (λmax) Application
Ninhydrin564-570 nmColorimetric quantification of putrescine. researchgate.net
Metal Ions (e.g., Cu(II), Co(II), Ni(II))Varies depending on the metal ionStudy of complex formation and stability. researchgate.net

Role in Organic Synthesis and Polymer Chemistry

Butane-1,4-diamine as a Building Block in Polymer Synthesis

The difunctional nature of butane-1,4-diamine makes it an essential monomer in the production of various polymers. It can be incorporated into polymer chains through condensation reactions, leading to the formation of polyamides, copolymers, and hydrogels with specific characteristics.

Butane-1,4-diamine is a key monomer in the synthesis of high-performance polyamides, notably Polyamide 46 (PA46) and Polyamide 410 (PA410). These materials are valued for their high melting points, excellent mechanical properties at elevated temperatures, and chemical resistance.

Polyamide 46 (PA46) is synthesized through the polycondensation of butane-1,4-diamine and adipic acid. researchgate.netwikipedia.org The resulting polymer has a high concentration of amide groups and a symmetrical molecular structure, which contribute to a high melting point (around 290°C) and a high degree of crystallinity. wikipedia.orgutwente.nl The synthesis of high molecular weight PA46 can be challenging due to the potential for intramolecular cyclization of the diamine to form pyrrolidine, which can terminate the polymerization process. wikipedia.orgutwente.nl The production of PA46 is typically a multi-step process involving the formation of a salt, followed by prepolymerization and solid-state polycondensation to achieve a high molecular weight. researchgate.netutwente.nl

Polyamide 410 (PA410) is produced from the reaction of butane-1,4-diamine and 1,10-decanedioic acid (sebacic acid). patentinspiration.com A common method involves creating an aqueous salt solution of the diamine and the dicarboxylic acid. patentinspiration.com This solution is then heated under pressure to remove water and initiate polymerization, forming a prepolymer. patentinspiration.com Further polymerization is often carried out in the melt phase to increase the molecular weight and achieve the desired material properties. patentinspiration.com

PropertyPolyamide 46 (PA46)Polyamide 410 (PA410)
Monomers Butane-1,4-diamine, Adipic acidButane-1,4-diamine, 1,10-Decanedioic acid
Key Features High heat resistance, high stiffness at elevated temperatures, good wear and friction properties. wikipedia.orgGood dimensional stability, low moisture absorption, high chemical resistance. patentinspiration.com
Typical Synthesis Multi-step process including salification, prepolymerization, and solid-state polycondensation. researchgate.netutwente.nlPolycondensation starting from an aqueous salt solution, followed by melt polymerization. patentinspiration.com

Butane-1,4-diamine is also utilized in the synthesis of specialized copolymers and as a cross-linking agent in the formation of hydrogels.

In copolymer synthesis , butane-1,4-diamine can be reacted with other monomers to tailor the properties of the resulting polymer. For instance, copolymers based on butane-1,4-diamine and prop-2-enamide have been developed for use in cosmetic formulations to improve texture and stability.

In the field of hydrogels , which are three-dimensional polymer networks capable of absorbing large amounts of water, butane-1,4-diamine can function as a cross-linking agent. researchgate.netcellulosechemtechnol.ro For example, it has been used to cross-link cysteamine-modified polysuccinimide, which is then hydrolyzed to form a redox- and pH-responsive poly(aspartic acid) (PASP) hydrogel. researchgate.net In this application, the diamine creates stable, non-cleavable cross-links within the hydrogel network, contributing to its structural integrity. researchgate.net

Intermediate in Complex Organic Molecule Synthesis

Beyond polymerization, butane-1,4-diamine serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, including those with pharmaceutical and industrial applications.

Guanidine (B92328) and its derivatives are an important class of organic compounds with diverse biological activities. wikipedia.org Butane-1,4-diamine can be used as a starting material for the synthesis of molecules containing a guanidinium (B1211019) group. A notable example is the preparation of N,N'-di-Boc-protected agmatine (B1664431), a guanidinium compound. patentinspiration.com This synthesis involves the direct guanidinylation of one of the amine groups of butane-1,4-diamine. patentinspiration.com The resulting protected guanidine can then be further modified and incorporated into more complex molecular structures. patentinspiration.com

The primary amine groups of butane-1,4-diamine can be selectively alkylated to produce N-substituted diamines, which are valuable intermediates in organic synthesis. Methods such as iridium-catalyzed amine alkylation can be employed to create selectively mono-N-arylated aliphatic diamines. Furthermore, butane-1,4-diamine can participate in hydrogen-borrowing N-alkylation reactions with diols to synthesize 1,4-diazacycles, such as homopiperazines, which are prevalent in many pharmaceutical compounds. utwente.nl

Butane-1,4-diamine readily undergoes condensation reactions with aldehydes or ketones to form Schiff bases. These compounds are characterized by the presence of an azomethine (-C=N-) group. Schiff bases derived from butane-1,4-diamine have shown significant potential as corrosion inhibitors for metals like carbon steel in acidic environments. researchgate.net The inhibitor molecules can adsorb onto the metal surface, forming a protective film that slows down the corrosion process. researchgate.net The effectiveness of these Schiff bases as corrosion inhibitors is influenced by their chemical structure, which can be tailored by choosing different aldehyde or ketone precursors.

Schiff Base Synthesis and Application
Reaction Type Condensation reaction between a primary amine (butane-1,4-diamine) and a carbonyl compound (aldehyde or ketone).
Key Functional Group Azomethine (-C=N-).
Application Example Corrosion inhibition of carbon steel in acidic media. researchgate.net
Mechanism of Action Adsorption onto the metal surface to form a protective barrier against corrosive agents. researchgate.net

Reagent in Peptide Labeling and Modification for Proteomics Research

Butane-1,4-diamine hydrochloride, also known as putrescine dihydrochloride (B599025), serves as a valuable reagent in the field of proteomics, specifically in the chemical modification of peptides and small proteins for mass spectrometry (MS) analysis. chemicalbook.comnih.gov Its utility lies in its ability to introduce a reactive or functional group at the acidic residues (aspartic acid, glutamic acid, and the C-terminus) of a peptide chain through amidation reactions. nih.gov This modification can enhance the ionization efficiency and alter the fragmentation behavior of peptides, thereby improving their detection and characterization by mass spectrometry.

The primary amino groups of this compound can be coupled to the carboxyl groups of acidic amino acid residues. This process is often part of a larger, sequential labeling strategy that enables the comprehensive modification of different functional groups on a peptide. nih.gov For instance, a common workflow involves the initial reduction and alkylation of thiol groups on cysteine residues, followed by the reductive dimethylation of primary amines (lysine side chains and the N-terminus), and finally, the amidation of carboxylic acid groups using an amine reagent like this compound. nih.gov

Research has demonstrated the effectiveness of using various amine hydrochloride salts for the amidation of peptides. The choice of the specific amine reagent can be tailored to introduce different functionalities or stable isotopes for quantitative proteomics studies. nih.govsigmaaldrich.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₄H₁₄Cl₂N₂
Molecular Weight 161.07 g/mol
Melting Point 280°C (decomposes) chemicalbook.comchembk.com
Solubility Highly soluble in water. chemicalbook.com
Appearance White crystalline solid. chemicalbook.com

Table 2: Examples of Amine Reagents Used in Peptide Modification

Amine ReagentAbbreviation
Glycine methyl ester HCl-
Benzylamine HCl-
Propargylamine-
3-Azidopropylamine-
(4-Aminobutyl)trimethylammonium dichlorideC4 Quat
5-(dimethylamino)amylamineC5 Tert
N,N-diethyl-1,4-butanediamineC4 ethylTert
4-(3-aminopropyl)morpholineC3 Morph
4-(2-aminoethyl)morpholineC2 Morph
4-(2-aminoethyl)pyridineC2 Pyridine (B92270)
4-(1-pyrrolidino)butylamineC4 Pyrrolidine
Source: Adapted from a study on complete chemical modification of peptides and small proteins. nih.gov

Biochemical and Biological Research Applications of Butane 1,4 Diamine Hydrochloride

Interactions with Biomolecular Targets (in vitro studies)

Butane-1,4-diamine hydrochloride is utilized in in vitro research to investigate its interactions with various protein targets, including enzymes and receptors, to understand its modulatory effects on cellular signaling and function.

In vitro studies have explored the effects of butane-1,4-diamine and its analogues on the activity of enzymes involved in polyamine catabolism, such as polyamine oxidase (PAO) and spermine (B22157) oxidase (SMOX). researchgate.netnih.govresearchgate.net While butane-1,4-diamine itself is a substrate for DAO, certain synthetic derivatives of butane-1,4-diamine have been identified as potent inhibitors of PAO and SMOX. For example, N,N'-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride (B599025) (MDL 72527) is a well-characterized irreversible inhibitor of both PAO and SMOX. researchgate.netactanaturae.runih.gov These inhibitors are valuable tools for studying the physiological roles of polyamine catabolism in vitro and in vivo. nih.govnih.gov

The inhibitory activity of these butane-1,4-diamine analogues provides a basis for designing more selective inhibitors that can differentiate between various polyamine-metabolizing enzymes. nih.gov For instance, while some analogues inhibit both PAO and SMOX, others show specificity for one enzyme over the other, which is crucial for dissecting their individual contributions to cellular processes. nih.govresearchgate.net

Butane-1,4-diamine and other polyamines can modulate the function of certain neurotransmitter receptors. A significant body of in vitro research has focused on the N-methyl-D-aspartate (NMDA) receptor, which possesses a distinct polyamine modulatory site. nih.govnih.gov Polyamines can either enhance or inhibit NMDA receptor activity, depending on the specific polyamine and the subunit composition of the receptor. embopress.org Butane-1,4-diamine, along with other diamines, has been shown to modulate the binding of ligands to the NMDA receptor complex. nih.gov The interaction is influenced by the charge and the distance between the amino groups of the polyamine. nih.gov Specifically, polyamines are thought to act by shielding negative charges on the N-terminal domains of the GluN1 and GluN2B subunits, which in turn affects the receptor's gating properties. embopress.org

More recently, trace amine-associated receptors (TAARs), a family of G protein-coupled receptors, have been identified as potential targets for biogenic amines. nih.govyoutube.com In vitro pharmacological studies have shown that various TAAR subtypes respond to different trace amines. nih.gov While the interaction of butane-1,4-diamine with all TAAR subtypes has not been exhaustively characterized, TAAR6 and TAAR8 have been found to be expressed in tissues like the kidney and amygdala. nih.gov Given that other diamines and polyamines are ligands for these receptors, it is an active area of research to determine the specific affinity and efficacy of butane-1,4-diamine at TAAR6 and TAAR8. google.com

Protein-Ligand Binding Interactions and Mechanisms (e.g., with acid phosphatase)

Butane-1,4-diamine, as a polycationic molecule at physiological pH, readily engages in electrostatic interactions with negatively charged macromolecules such as nucleic acids and acidic proteins. acs.org Its binding mechanism is often central to its biological function. While direct, detailed crystallographic studies of butane-1,4-diamine with acid phosphatase are not extensively documented, the interaction can be understood through research on the broader class of polyamines.

Acid phosphatases (EC 3.1.3.2) are enzymes that hydrolyze phosphomonoesters at an acidic pH. wikipedia.org Research on acid phosphatase from potato tubers has shown that polyamines, particularly spermidine (B129725) and spermine, act as activators. nih.gov The activation mechanism involves the polyamine lowering the Michaelis constant (Km) for the substrate (inorganic pyrophosphate) without significantly altering the maximum velocity (Vmax). nih.gov This suggests that the polyamine does not directly participate in the catalytic reaction but rather facilitates the binding of the substrate to the enzyme's active site. The proposed mechanism is the formation of a complex between the positively charged polyamine and the negatively charged pyrophosphate substrate. This neutralized or partially shielded complex is then a preferred substrate for the acid phosphatase, enhancing the enzyme's affinity for it. nih.gov

Given that butane-1,4-diamine is the simplest of the common polyamines, it is posited to interact via a similar mechanism. Its two primary amine groups are protonated, allowing it to bind to the negatively charged phosphate (B84403) groups of the enzyme's substrates, such as ATP or pyrophosphate. nih.govudel.edu This interaction neutralizes the negative charge, reducing the electrostatic repulsion and facilitating the substrate's entry and proper orientation within the enzyme's active site. This role as a chemical chaperone, offsetting repulsive negative charges, is a key feature of polyamine interactions. acs.org

Beyond phosphatases, this compound is a known agonist for the polyamine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, where its binding potentiates NMDA-induced currents.

Cellular and Subcellular Research Models (in vitro studies)

Butane-1,4-diamine is recognized as an essential factor for cell division and growth in both prokaryotic and eukaryotic cells. nih.gov Its levels are tightly regulated, and fluctuations can profoundly impact cell cycle progression and gene expression. Consequently, this compound is a critical component in various cell culture media and a tool for studying the mechanisms of cell proliferation. nih.gov

Studies have demonstrated that depleting intracellular polyamines, including putrescine, leads to a cytostatic effect, causing cells to arrest in the G1 phase of the cell cycle. biorxiv.org Conversely, the addition of exogenous butane-1,4-diamine can prevent or reverse this growth inhibition, underscoring its necessity for proliferation. nih.govbiorxiv.org For instance, in porcine trophectoderm cells, supplementation with putrescine was shown to promote cell proliferation in a dose-dependent manner, an effect linked to the activation of the mTOR signaling pathway, which is crucial for protein synthesis and cell growth.

The influence of butane-1,4-diamine extends to gene regulation, particularly in the context of cell differentiation. While essential for proliferation, a decrease in polyamine levels is often observed as cells commit to a specific lineage. biorxiv.org Depletion of polyamines can induce a "differentiation-primed" state by upregulating genes involved in various differentiation pathways and down-regulating genes related to the cell cycle. biorxiv.org In contrast, in certain contexts, putrescine can inhibit differentiation; for example, it has been shown to suppress germinal center B cell differentiation by inducing the generation of reactive oxygen species (ROS). nih.gov This dual role highlights its function as a critical switch in controlling the balance between cell proliferation and differentiation.

Table 1: Selected Research Findings on the Influence of Butane-1,4-diamine (Putrescine) on Cell Proliferation and Growth

Cell Type Research Finding Reference
Porcine Trophectoderm (pTr2) Dose-dependently increased cell numbers by stimulating the mTOR signaling pathway.
Colon Carcinoma (CT-26) Exogenous putrescine (100-1000 µM) significantly increased the incorporation of BrdU, a marker of DNA synthesis and cell proliferation.
Chick Embryo Cortical Neurons A 10 µM concentration prevented and reversed growth inhibition caused by ornithine decarboxylase inhibitors, proving its essential role in neuronal development. nih.gov

Migrasomes are recently discovered organelles that form on the retraction fibers of migrating cells and are involved in intercellular communication. nih.govwikipedia.org Research has identified butane-1,4-diamine as a potent inducer of migrasome formation in retinal pigment epithelial (RPE) cells. biorxiv.orgnih.gov

In studies using RPE cells engineered to express a migrasome marker (GFP-tetraspanin4), treatment with butane-1,4-diamine led to a significant increase in the number of migrasomes compared to untreated migrating cells. biorxiv.org This effect is mediated through a specific signaling pathway involving the trace amine-associated receptor 8 (TAAR8). The binding of putrescine to TAAR8 inhibits the phosphorylation of protein kinase A (PKA), which in turn triggers the biogenesis of migrasomes. biorxiv.orgnih.gov Depletion of the TAAR8 receptor was shown to inhibit the putrescine-induced increase in migrasomes, confirming the receptor's crucial role in this process. biorxiv.org

This line of research is particularly relevant to pathological conditions such as proliferative vitreoretinopathy (PVR), where RPE cell migration is a key factor. wikipedia.org The ability of butane-1,4-diamine to modulate migrasome formation suggests it could be a valuable tool for investigating the mechanisms of intercellular signaling in both normal physiological processes and diseases involving cell migration.

This compound is frequently used in studies involving various cultured cell lines to probe the intricate roles of polyamines in cancer and neurobiology.

HCT116 Colon Carcinoma Cells: The human colon carcinoma cell line HCT116 is a common model for cancer research. Polyamines are known to be dysregulated in neoplastic disease, and their metabolism is a target for anticancer strategies. mdpi.com In HCT116 cells, this compound has been used to investigate its role in apoptosis and cell proliferation. For example, studies exploring the effects of the CDK inhibitor roscovitine (B1683857) found that depleting polyamines enhanced roscovitine-induced apoptosis. nih.gov Interestingly, in cells where the key polyamine synthesis enzyme ornithine decarboxylase (ODC) was silenced, the addition of putrescine was found to be pro-apoptotic, highlighting the complex, context-dependent role of this polyamine in cell fate. nih.gov

Table 2: Summary of this compound Applications in HCT116 and PC12 Cell Lines

Cell Line Application/Finding Reference
HCT116 Used in ornithine decarboxylase (ODC) assays.
HCT116 Investigated in apoptosis pathways; found to be pro-apoptotic when ODC is non-functional. nih.gov
PC12 Used as a model for neuronal differentiation, a process in which putrescine is essential. nih.govmdpi.com

Research on Pollution-Induced Stress in Higher Plants (e.g., Barley and Rape stressed with Chromium)

In plant biology, butane-1,4-diamine (putrescine) is a well-established biomarker for various environmental stresses, including pollution from heavy metals. Research on barley (Hordeum vulgare) and rape (Brassica napus) has demonstrated that exposure to chromium (Cr) induces a significant accumulation of putrescine. nih.gov

When these plants are grown in nutrient cultures containing either Cr(III) or Cr(VI), a dose-dependent stress response is observed. A key feature of this response is a dramatic elevation of free putrescine levels in the leaves, which can be up to 10 times higher than in control plants. nih.gov This accumulation of putrescine is an early and integrated part of the plant's stress response mechanism, appearing alongside or shortly before other signs of toxicity such as reduced root growth, chlorosis, and decreased water content. nih.gov

Studies have shown that Cr(VI) is more toxic and induces putrescine accumulation more rapidly than Cr(III). nih.gov Furthermore, research on maize (Zea mays) has explored the potential of exogenous putrescine to mitigate chromium-induced oxidative stress. While putrescine is a reliable indicator of stress, the concentration of chromium in the leaves is considered an even more sensitive biomarker for chromium-induced stress. nih.gov

Table 3: Effect of Chromium (Cr) Stress on Putrescine Levels in Barley and Rape Leaves

Plant Chromium Treatment Putrescine Level Observed Effects Reference
Barley (Hordeum vulgare) 0 - 100 ppm Cr(VI) or Cr(III) Elevated up to 10 times compared to control. Reduced root/shoot growth, chlorosis, induced chitinase (B1577495) activity. nih.gov
Rape (Brassica napus) 0 - 100 ppm Cr(VI) or Cr(III) Elevated up to 10 times compared to control. Reduced root/shoot growth, chlorosis, induced chitinase activity. nih.gov

Environmental Fate and Interactions

Behavior in Environmental Compartments and Transformation Pathways

The environmental distribution of butane-1,4-diamine is influenced by its physical and chemical properties. As a water-soluble compound, it is expected to be distributed primarily in the aqueous phase if released into the environment. sigmaaldrich.comoecd.org Its potential environmental distribution, based on fugacity models for similar compounds like 1,4-butanediol (B3395766), suggests a high percentage in water and a smaller fraction in sediment. oecd.org

Transformation Pathways: Butane-1,4-diamine is an endogenous metabolite and is subject to biological degradation and transformation. chemsrc.com In various organisms, including microbes and plants, it serves as a precursor for the synthesis of other polyamines like spermidine (B129725) and spermine (B22157). wikipedia.orgnih.gov

Biodegradation: Microbial catabolism is a key transformation pathway. For instance, Pseudomonas putida KT2440 can metabolize structurally similar compounds, indicating the potential for microbial degradation of butane-1,4-diamine in soil and water environments. nih.gov The degradation process often involves amine oxidases, which break down the compound. nih.gov

Transformation in Plants: In plants, putrescine levels are dynamic. It can be synthesized from arginine or ornithine and can be converted into other polyamines. nih.govwikipedia.org Studies on maize have shown that under stress conditions like drought, free putrescine can be transformed into spermidine, spermine, and conjugated forms of putrescine, which are involved in the plant's resistance mechanisms. nih.gov This transformation is a critical aspect of its fate in agricultural ecosystems.

Complex Formation with Atmospheric Species (e.g., Sulfuric Acid Clustering and New Particle Formation)

Recent atmospheric research has highlighted the significant role of diamines, such as butane-1,4-diamine (putrescine), in the formation of new atmospheric particles. nih.govunito.itresearchgate.net This process is crucial for cloud formation and has implications for climate modeling.

Sulfuric Acid Clustering: Sulfuric acid is a key component in atmospheric nucleation, the initial step of aerosol formation. copernicus.org However, sulfuric acid alone often cannot explain the observed rates of new particle formation in the boundary layer, especially at warmer temperatures. copernicus.org Nitrogen-containing compounds like amines and diamines have been shown to stabilize sulfuric acid clusters, significantly enhancing the rate of new particle formation even at very low concentrations. researchgate.net

Computational and experimental studies have demonstrated that putrescine is particularly effective in this process, even more so than monoamines like dimethylamine. nih.govunito.it The two amino groups in putrescine allow it to form more stable bridges and ionic bonds with sulfuric acid molecules. nih.govunito.it This leads to the formation of highly stable clusters that can act as seeds for further growth into aerosol particles. nih.govunito.itresearchgate.net

Mechanism of New Particle Formation:

Initial Cluster Formation: Putrescine and sulfuric acid molecules collide and form an initial, stable cluster. nih.govunito.it The high basicity of putrescine facilitates this initial step. nih.govunito.it

Cluster Growth: More abundant, but less basic, amines can then attach to this initial nucleus, assisting in the growth of the particle. nih.govunito.it

Ionic Character: The clusters formed between sulfuric acid and putrescine exhibit a high degree of ionic character, readily forming multiple sulfate (B86663) ions within the cluster, which contributes to their stability. nih.govunito.it

The table below summarizes key research findings on the interaction between putrescine and sulfuric acid in new particle formation.

FindingMethodologyKey ResultReference
Enhanced Particle FormationComputational Methods (Quantum Chemistry) & Atmospheric Cluster Dynamics Code (ACDC)Putrescine significantly enhances the formation of new particles compared to dimethylamine. nih.govunito.it
Cluster StabilityComputational Chemistry (DLPNO-CCSD(T))Clusters of sulfuric acid and putrescine show more ionic character and readily form more sulfate ions than clusters with dimethylamine, indicating higher stability. nih.govunito.it
Nucleation EffectivenessFlow Reactor ExperimentsThe number of particles produced from sulfuric acid and diamines was equal to or greater than that from monoamines, implying diamines are more effective nucleating agents. umn.edu

Utilization as an Indicator of Environmental Stress in Plants

Butane-1,4-diamine (putrescine) is a well-established biomarker for environmental stress in plants. chemsrc.com As a polyamine, its accumulation is a common response to a wide range of abiotic and biotic stressors. nih.govmdpi.comnih.gov Monitoring putrescine levels can provide an early indication of physiological stress in crops and other plants.

Response to Abiotic Stress: Plants accumulate polyamines, particularly putrescine, when subjected to unfavorable environmental conditions. nih.govfrontiersin.org This accumulation is part of the plant's defense and tolerance mechanisms. nih.govmdpi.com

Salinity and Drought: Under salt and drought stress, the expression of genes like arginine decarboxylase (ADC), a key enzyme in putrescine synthesis, is induced. mdpi.com Increased putrescine levels help in maintaining osmotic balance, protecting membranes, and scavenging reactive oxygen species (ROS). frontiersin.orgfrontiersin.org For example, exogenous application of putrescine has been shown to alleviate drought damage in grape seedlings and barley. frontiersin.orgresearchgate.net

Temperature Stress: Both high and low temperatures can trigger an increase in putrescine content. mdpi.com In tomato plants, for instance, applying putrescine improved tolerance to chilling by reducing oxidative damage. nih.gov

Heavy Metal Stress: Putrescine also plays a role in the response to heavy metal toxicity. It has been identified as an indicator of stress in barley and rape plants exposed to chromium. chemsrc.com By modulating antioxidant systems, putrescine can enhance plant resilience to heavy metal stress. scilit.com

The following table details the response of putrescine levels to various environmental stressors in different plant species.

Stress FactorPlant SpeciesObserved Effect on Putrescine (Put)Reference
DroughtMaize (Zea mays)Significant increase in free Put levels in drought-sensitive cultivars. nih.gov
DroughtGrape (Vitis vinifera)Exogenous Put application balanced ROS homeostasis and increased accumulation of osmotic substances. frontiersin.org
SalinityVarious species (e.g., spinach, lettuce, melon)Putrescine levels changed with salinity; often the ratio of (Spermidine + Spermine)/Putrescine increased in salt-tolerant species. nih.gov
Chilling (Low Temperature)Tomato (Solanum lycopersicum)Exogenous Put application improved chilling tolerance by reducing hydrogen peroxide and malondialdehyde levels. nih.gov
Heavy Metals (Chromium)Barley (Hordeum vulgare), Rape (Brassica napus)Putrescine accumulation served as an indicator of pollution-induced stress. chemsrc.com

Q & A

Basic Research Question

  • TLC : Assess purity (≥98%) using silica gel plates and ninhydrin staining .
  • Melting Point : Confirm identity (257–259°C for trihydrochloride forms) .
  • Mass Spectrometry : ESI-MS verifies molecular weight (e.g., C₇H₂₂Cl₃N₃, MW 254.63) .

How does this compound modulate enzyme activity?

Advanced Research Question
The compound binds to NMDA receptor polyamine sites, inhibiting neuronal nitric oxide synthase (nNOS). It also precipitates DNA-protein complexes, enabling purification of DNA-binding proteins . For T4 polynucleotide kinase, it enhances activity by stabilizing enzyme-substrate interactions .

How is X-ray crystallography applied to study its complexes?

Advanced Research Question
SHELX software (e.g., SHELXL) refines high-resolution crystal structures. Key steps:

  • Data Collection : Use synchrotron radiation for twinned or small crystals.
  • Phase Solution : SHELXD/SHELXE pipelines resolve phase problems in macromolecular complexes .
  • Validation : Match bond lengths/angles to Cambridge Structural Database entries.

What safety protocols are critical for handling this compound?

Basic Research Question

  • PPE : Gloves and goggles to prevent skin/eye contact (irritant).
  • Ventilation : Use fume hoods due to HCl release during decomposition .
  • Waste Disposal : Neutralize acidic residues before disposal .

Notes

  • Contradictions : Synthesis methods in (direct hydrolysis) and (multi-step protection) reflect complementary approaches for different derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.